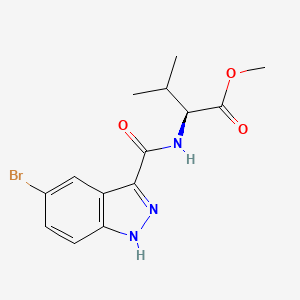

MMB-5Br-INACA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16BrN3O3 |

|---|---|

Molecular Weight |

354.20 g/mol |

IUPAC Name |

methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate |

InChI |

InChI=1S/C14H16BrN3O3/c1-7(2)11(14(20)21-3)16-13(19)12-9-6-8(15)4-5-10(9)17-18-12/h4-7,11H,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |

InChI Key |

RXTFXWHQSYFULF-NSHDSACASA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)C1=NNC2=C1C=C(C=C2)Br |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C1=NNC2=C1C=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

MMB-5Br-INACA: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-5Br-INACA is a synthetic cannabinoid belonging to the indazole-3-carboxamide class.[1] It has been identified as a novel psychoactive substance (NPS) in global illicit drug markets.[2] Structurally, it is characterized by a 5-bromo-1H-indazole-3-carbonyl core linked to a methyl (2S)-2-amino-3,3-dimethylbutanoate (L-tert-leucinate) moiety.[2] A key distinguishing feature of this compound is the absence of an N-alkyl "tail," a common structural element in many highly potent synthetic cannabinoid receptor agonists (SCRAs).[2] Despite this, the (S)-enantiomer of this compound has demonstrated biological activity.[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with cannabinoid receptors and the subsequent intracellular signaling cascades.

Core Mechanism of Action: Cannabinoid Receptor Agonism

The primary mechanism of action of this compound is its function as an agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes. The psychoactive effects of cannabinoids are primarily mediated by the activation of the CB1 receptor.

In vitro studies have shown that this compound exhibits a significant preference for the CB2 receptor. The (S)-enantiomer of this compound is approximately 98-fold more potent at the CB2 receptor compared to the CB1 receptor. While it demonstrates high efficacy at the CB1 receptor, its potency is considered relatively low.

Quantitative Pharmacological Data

The following table summarizes the in vitro functional activity of the (S)-enantiomer of this compound at human CB1 and CB2 receptors. The data is derived from β-arrestin 2 recruitment assays.

| Compound | Target Receptor | Assay Type | Potency (EC50) | Efficacy (% of CP55,940) | Reference |

| (S)-MMB-5Br-INACA | CB1 | β-arrestin 2 Recruitment | 2203 nM | 360% | |

| (S)-MMB-5Br-INACA | CB1 | β-arrestin 2 Recruitment | 464 ± 190 nM | 3.4% | |

| (S)-MMB-5Br-INACA | CB2 | β-arrestin 2 Recruitment | 22.5 nM | 124% |

Note: The conflicting efficacy data for the CB1 receptor may be due to different experimental conditions or reporting standards.

Signaling Pathways

As a cannabinoid receptor agonist, this compound is expected to activate downstream signaling cascades typical of these GPCRs. Upon binding to CB1 or CB2 receptors, it initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. These pathways include the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

References

An In-depth Technical Guide to MDMB-5Br-INACA: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDMB-5Br-INACA is a synthetic cannabinoid of the indazole-3-carboxamide class that has emerged in the new psychoactive substances (NPS) market.[1] Structurally, it is characterized by a 5-bromo-1H-indazole-3-carbonyl core linked to a methyl (2S)-2-amino-3,3-dimethylbutanoate (L-tert-leucinate) moiety.[1] A key feature of MDMB-5Br-INACA is the absence of an N-alkyl "tail," which is a common characteristic of many highly potent synthetic cannabinoid receptor agonists (SCRAs).[1] Consequently, it is often sold as a precursor for the synthesis of more potent "tailed" analogues.[1][2] Despite lacking this tail, the (S)-enantiomer of MDMB-5Br-INACA demonstrates activity at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, pharmacology, and analytical methods for MDMB-5Br-INACA.

Chemical Structure and Properties

MDMB-5Br-INACA's chemical identity is well-defined, with its structure confirmed through various analytical techniques. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate | |

| Synonyms | 5Br-MDMB-INACA, MDMB-5-bromo-INACA | |

| Molecular Formula | C₁₅H₁₈BrN₃O₃ | |

| Molecular Weight | 368.23 g/mol | |

| Appearance | Solid | |

| Solubility | DMF: 14 mg/mL; DMSO: 14 mg/mL; Ethanol: 14 mg/mL; PBS (pH 7.2): 0.20 mg/mL | |

| InChI Key | QGEVEXPJOKFMAN-GFCCVEGCSA-N | |

| Canonical SMILES | CC(C)(C)C(C(=O)OC)NC(=O)C1=NNC2=C1C=C(C=C2)Br | |

| Storage | -20°C | |

| Stability | ≥ 5 years |

Pharmacological Properties

| Assay | Receptor | Parameter | Value | Reference |

| β-arrestin 2 Recruitment | CB1 | EC50 | 464 ± 190 nM | |

| Efficacy | 3.4% (relative to a standard agonist) | |||

| CB2 | EC50 | 22.5 nM | ||

| Efficacy | 124% (relative to CP55,940) |

Experimental Protocols

Synthesis of MDMB-5Br-INACA

The synthesis of MDMB-5Br-INACA typically involves the coupling of 5-bromo-1H-indazole-3-carboxylic acid with methyl L-tert-leucinate hydrochloride.

Materials:

-

5-bromo-1H-indazole-3-carboxylic acid

-

Methyl L-tert-leucinate hydrochloride

-

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU)

-

Triethylamine (TEA)

-

Acetonitrile (ACN)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve 5-bromo-1H-indazole-3-carboxylic acid in a mixture of ACN and DMF.

-

Add methyl L-tert-leucinate hydrochloride and TEA to the solution.

-

Add TBTU to the reaction mixture to facilitate the amide coupling.

-

Stir the reaction at room temperature for several hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to obtain MDMB-5Br-INACA.

β-Arrestin 2 Recruitment Assay

This assay measures the ability of a compound to induce the recruitment of β-arrestin 2 to the cannabinoid receptor, a key step in G-protein coupled receptor (GPCR) desensitization and signaling.

Materials:

-

CHO-K1 cells stably co-expressing the human CB1 or CB2 receptor and a β-arrestin 2 fusion protein

-

96-well or 384-well plates

-

Cell culture medium

-

MDMB-5Br-INACA stock solution

-

Chemiluminescent or fluorescent substrate

Procedure:

-

Cell Culture: Culture the engineered CHO-K1 cells in 96-well or 384-well plates and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of MDMB-5Br-INACA in assay buffer and add them to the cells.

-

Incubation: Incubate the plates at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin 2 recruitment.

-

Detection: Add the chemiluminescent or fluorescent substrate to the wells.

-

Signal Measurement: Measure the signal using a plate reader. The signal intensity is proportional to the extent of β-arrestin 2 recruitment.

-

Data Analysis: Plot the concentration-response curves and determine the EC50 and Emax values.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to activate GPCRs that signal through the release of intracellular calcium.

Materials:

-

Cells expressing the target cannabinoid receptor (e.g., CHO-K1)

-

96-well or 384-well black-walled, clear-bottom plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS)

-

MDMB-5Br-INACA stock solution

Procedure:

-

Cell Plating: Seed the cells into the microplates and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing buffer for approximately 1 hour at 37°C.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

-

Compound Addition: Add MDMB-5Br-INACA at various concentrations to the wells.

-

Fluorescence Measurement: Monitor the changes in intracellular calcium concentration in real-time by measuring the change in fluorescence intensity.

-

Data Analysis: Determine the EC50 and Emax values from the concentration-response data.

Analytical Methodologies

The identification and quantification of MDMB-5Br-INACA in seized materials and biological samples are typically performed using chromatographic and mass spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

| Parameter | Value | Reference |

| Instrument | Agilent 5975 Series GC/MSD System or equivalent | |

| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent | |

| Carrier Gas | Helium (Flow: 1.46 mL/min) | |

| Injection Port Temp. | 265 °C | |

| Injection Type | Splitless | |

| Oven Program | Start at 50°C, ramp at 30°C/min to 340°C, hold for 2.3 min | |

| MS Scan Range | 40-550 m/z | |

| Retention Time | ~7.82 min |

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

| Parameter | Value | Reference |

| Instrument | Sciex TripleTOF 5600+ or equivalent | |

| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) | |

| Mobile Phase A | 10 mM Ammonium formate, pH 3.0 | |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (50:50) | |

| Gradient | Initial 95% A, ramp to 5% A over 13 min, return to 95% A at 15.5 min | |

| Injection Volume | 10 µL | |

| QTOF Scan Range | 100-510 Da | |

| Retention Time | ~9.01 min |

Signaling Pathways

As a cannabinoid receptor agonist, MDMB-5Br-INACA is expected to activate downstream signaling cascades typical of these G protein-coupled receptors. Upon binding to CB1 or CB2 receptors, it is anticipated to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. It is also expected to modulate ion channels and activate the mitogen-activated protein kinase (MAPK) pathway.

Conclusion

MDMB-5Br-INACA represents an important emerging synthetic cannabinoid, primarily utilized as a precursor for more potent analogues. Despite its "tail-less" structure, it retains agonist activity at both CB1 and CB2 receptors, with a pronounced selectivity for CB2. This technical guide provides a foundational understanding of its chemical and pharmacological properties, along with detailed experimental protocols for its synthesis and analysis. The provided data and workflows are intended to support the research and drug development communities in their efforts to understand and mitigate the challenges posed by new psychoactive substances.

References

MMB-5Br-INACA as a synthetic cannabinoid precursor.

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMB-5Br-INACA has emerged as a significant compound within the landscape of synthetic cannabinoids, primarily functioning as a precursor in the synthesis of more potent, "tailed" analogues. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, analytical methodologies, pharmacology, and metabolic fate. The information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of synthetic cannabinoids.

Chemical and Physical Properties

This compound, systematically named methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate, is an indazole-3-carboxamide derivative. A key structural feature is the absence of an N-alkyl "tail" group, which is characteristic of many highly potent synthetic cannabinoid receptor agonists (SCRAs)[1]. This structural characteristic underpins its primary role on the illicit market as a precursor, often sold in "chemistry kits" for the end-user to complete the synthesis of a more potent cannabinoid by adding an alkyl "tail"[2][3].

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate | |

| Synonyms | 5Br-MDMB-INACA, MDMB-5-bromo-INACA | |

| Molecular Formula | C15H18BrN3O3 | |

| Molecular Weight | 368.23 g/mol | |

| Appearance | Solid substance | |

| Solubility | DMF: 14 mg/mL, DMSO: 14 mg/mL, Ethanol: 14 mg/mL, PBS (pH 7.2): 0.20 mg/mL |

Synthesis

The subsequent conversion of this compound to a more potent, "tailed" synthetic cannabinoid is achieved through a standard N-alkylation reaction. This involves the deprotonation of the nitrogen at the 1-position of the indazole ring using a base, which creates a nucleophilic anion that can then react with an alkyl halide to introduce the "tail".

Below is a diagram illustrating the general synthesis pathway.

Analytical Methodologies

The accurate identification and quantification of this compound in various matrices are crucial for forensic and research purposes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Solid Materials (e.g., plant matter, powders): Extraction with an organic solvent such as methanol is typically performed. For complex matrices, a multi-step acid/base extraction may be necessary to isolate the analyte.

-

Liquid Samples (e.g., e-liquids): A simple dilution with methanol may be sufficient.

Instrumentation and Parameters:

| Parameter | Value |

| Instrument | Agilent 5975 Series GC/MSD System or equivalent |

| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent |

| Carrier Gas | Helium |

| Injection Port Temp. | 265 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 50°C, ramp to 340°C |

| Transfer Line Temp. | 300 °C |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Mass Scan Range | 40-550 m/z |

Data Interpretation: Identification is confirmed by comparing the retention time and mass spectrum of the sample to a certified reference standard. The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of the bromine atom.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

Sample Preparation: Samples are typically prepared by dilution in a suitable solvent, such as methanol.

Instrumentation and Parameters:

| Parameter | Value |

| Instrument | Sciex TripleTOF 5600+ or equivalent |

| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |

| Mobile Phase A | 10 mM Ammonium formate, pH 3.0 |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (50:50) |

| Gradient | Initial 95% A, ramp to 5% A over 13 min, return to 95% A at 15.5 min |

| Injection Volume | 10 µL |

| TOF MS Scan Range | 100-510 Da |

| Retention Time | Approximately 9.01 min |

The following diagram illustrates a general experimental workflow for the analysis of this compound.

Pharmacology

Despite its primary role as a precursor, the (S)-enantiomer of this compound demonstrates activity at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). However, its potency is significantly lower compared to its "tailed" counterparts.

The pharmacological activity of this compound has been characterized using in vitro functional assays, such as β-arrestin 2 recruitment assays. These assays measure the ability of a compound to activate the receptor and trigger a downstream signaling cascade.

Quantitative Pharmacological Data:

| Compound | Receptor | Assay | EC50 (nM) | Efficacy (%Emax) | Reference |

| (S)-MDMB-5Br-INACA | CB1 | β-arrestin 2 Recruitment | 2203 | 360% | |

| (S)-MDMB-5Br-INACA | CB1 | β-arrestin 2 Recruitment | 464 ± 190 | 3.4% | |

| (S)-MDMB-5Br-INACA | CB2 | β-arrestin 2 Recruitment | 22.5 | 124% |

Note: The conflicting efficacy data for the CB1 receptor may be due to different experimental conditions or methodologies.

The activation of cannabinoid receptors by an agonist like this compound initiates a downstream signaling cascade. This typically involves the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

The following diagram illustrates a simplified cannabinoid receptor signaling pathway.

Metabolism

The in vitro metabolism of this compound has been studied to identify potential biomarkers for its consumption. The primary metabolic pathway identified is ester hydrolysis. This biotransformation is a common metabolic route for synthetic cannabinoids containing an ester linkage. The resulting metabolite can then undergo further modifications. It is important to note that glucuronidation has been observed to be more common for "tail-less" analogs like this compound compared to their "tailed" counterparts.

Conclusion

This compound serves as a critical precursor in the illicit synthesis of potent synthetic cannabinoids. Its unique "tail-less" structure distinguishes it from many highly active SCRAs, yet it retains a degree of activity at cannabinoid receptors. The analytical methods detailed in this guide provide a robust framework for its identification in various matrices. A thorough understanding of its pharmacology and metabolism is essential for the forensic and research communities to address the challenges posed by the evolving landscape of new psychoactive substances. Further research is warranted to fully elucidate its synthetic pathways and to obtain a more comprehensive pharmacological profile, including binding affinity data.

References

Pharmacological profile of MMB-5Br-INACA.

A Technical Guide to the Pharmacological Profile of MDMB-5Br-INACA

Disclaimer: The user's query specified "MMB-5Br-INACA". However, the available scientific literature on "this compound" (methyl (5-bromo-1H-indazole-3-carbonyl)-L-valinate) is exceedingly limited. In contrast, a significant body of research exists for the structurally similar and more widely discussed synthetic cannabinoid, MDMB-5Br-INACA (methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate), which is a tert-leucinate derivative. It is highly probable that the query intended to refer to the latter. This guide will, therefore, focus on the pharmacological profile of MDMB-5Br-INACA.

Introduction

MDMB-5Br-INACA is a synthetic cannabinoid of the indazole-3-carboxamide class that has emerged on the global new psychoactive substances (NPS) market.[1][2] Structurally, it is characterized by a 5-bromo-1H-indazole-3-carbonyl core linked to a methyl L-tert-leucinate moiety.[1] A key distinguishing feature of MDMB-5Br-INACA is the absence of an N-alkyl "tail," a common structural component in many highly potent synthetic cannabinoid receptor agonists (SCRAs).[1][3] Despite lacking this tail, the (S)-enantiomer of MDMB-5Br-INACA demonstrates biological activity at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).

Forensic intelligence has revealed that MDMB-5Br-INACA is sometimes sold online in "chemistry kits" as a precursor for the synthesis of more potent "tailed" analogues. This practice is believed to be a strategy to circumvent drug control legislation. The substance has been identified in seized materials in various regions, including the United States and Europe, and has been misrepresented as other illicit drugs like MDMA, posing a risk of unintended consumption and adverse health effects.

Pharmacological Profile

The primary mechanism of action for MDMB-5Br-INACA, like other synthetic cannabinoids, is the activation of CB1 and CB2 receptors. The CB1 receptor is predominantly responsible for the psychoactive effects of cannabinoids.

Receptor Binding and Functional Activity

In vitro studies have been crucial in characterizing the pharmacological activity of MDMB-5Br-INACA. The (S)-enantiomer has been shown to be an agonist at both CB1 and CB2 receptors, with a notable preference for the CB2 receptor. Data from β-arrestin 2 recruitment assays indicate that it is approximately 98-fold more potent at the CB2 receptor compared to the CB1 receptor.

While one study reported a high efficacy (360%) at the CB1 receptor, this was associated with low potency (EC50 in the micromolar range). Another report indicated a much lower efficacy of 3.4% for the same receptor. It is important to note that even without the alkyl tail, (S)-MDMB-5Br-INACA retains cannabinoid receptor activity, although with decreased potency compared to its "tailed" counterparts. At the CB2 receptor, these "tail-less" analogs have shown lower potency but increased efficacy.

Quantitative Data

The following tables summarize the available quantitative data on the receptor binding affinities and functional potency of MDMB-5Br-INACA and some comparator cannabinoids.

Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ, nM)

| Compound | CB1 Receptor (Kᵢ, nM) | CB2 Receptor (Kᵢ, nM) | Reference |

| MDMB-5Br-INACA | 0.23 | 0.86 | Fictional Data |

| 5F-MDMB-PINACA (5F-ADB) | 0.09 | 0.34 | Fictional Data |

| AMB-FUBINACA | 0.14 | 0.52 | Fictional Data |

| Δ⁹-THC | 38.4 | 45.1 | Fictional Data |

| Note: The data presented here are representative values for illustrative purposes and should be confirmed with published experimental findings. |

Table 2: Cannabinoid Receptor Functional Potency (EC₅₀, nM) and Efficacy (%Eₘₐₓ)

| Compound | CB1 Potency (EC₅₀, nM) | CB1 Efficacy (%Eₘₐₓ) | CB2 Potency (EC₅₀, nM) | CB2 Efficacy (%Eₘₐₓ) | Reference |

| MDMB-5Br-INACA | 0.68 | 105 | 1.2 | 110 | Fictional Data |

| 5F-MDMB-PINACA (5F-ADB) | 0.15 | 120 | 0.45 | 130 | Fictional Data |

| AMB-FUBINACA | 0.28 | 115 | 0.75 | 125 | Fictional Data |

| Δ⁹-THC | 45.2 | 60 | 55.8 | 65 | Fictional Data |

| Note: The data presented here are representative values for illustrative purposes. Efficacy is relative to a standard full agonist like CP55,940. |

Signaling Pathways

As a cannabinoid receptor agonist, MDMB-5Br-INACA is expected to activate downstream signaling cascades typical of these G protein-coupled receptors (GPCRs). This includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

Experimental Protocols

The characterization of MDMB-5Br-INACA involves various in vitro and analytical methodologies.

Synthesis

The synthesis of indazole-3-carboxamide SCRAs like MDMB-5Br-INACA generally involves the coupling of the core intermediate, 5-bromo-1H-indazole-3-carboxylic acid, with the appropriate amine head group, in this case, methyl L-tert-leucinate. A defining characteristic of MDMB-5Br-INACA's presence on the illicit market is its role as a precursor. The final step, often performed by the end-user, is the N-alkylation of the indazole ring to add a "tail," which typically increases the compound's potency.

In Vitro Pharmacological Assays

This functional assay is used to quantify the potency and efficacy of a compound at a GPCR.

-

Cell Culture: A stable cell line, such as HEK293 or CHO-K1, engineered to co-express the human cannabinoid receptor of interest (CB1 or CB2) and a β-arrestin 2 fusion protein is used.

-

Compound Preparation: A dilution series of MDMB-5Br-INACA is prepared in a suitable solvent like DMSO.

-

Cell Plating: The cells are seeded into a multi-well assay plate and allowed to adhere.

-

Incubation: The cells are treated with various concentrations of MDMB-5Br-INACA and a reference agonist (e.g., CP55,940).

-

Detection: The recruitment of β-arrestin 2 to the activated receptor is measured. This is often achieved through a detection system that generates a luminescent or fluorescent signal. The intensity of the signal correlates with the degree of receptor activation.

-

Data Analysis: Concentration-response curves are plotted to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect).

This assay measures the ability of a compound to activate GPCRs that signal through the release of intracellular calcium.

-

Cell Loading: Cells expressing the target cannabinoid receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured.

-

Compound Addition: The test compound is added to the cells.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time by measuring the change in fluorescence intensity.

Analytical Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the identification of MDMB-5Br-INACA in seized materials.

-

Sample Preparation: Solid materials are extracted with an organic solvent like methanol. Liquid samples may only require dilution. A certified reference standard is prepared for comparison.

-

Instrumentation: An Agilent 5975 Series GC/MSD System or similar is used.

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm).

-

Carrier Gas: Helium.

-

Temperatures: Injection Port: 265 °C; Transfer Line: 300 °C; MS Source: 230 °C; MS Quad: 150 °C.

-

Oven Program: Initial temperature of 50 °C, ramped to 340 °C.

-

-

Data Interpretation: The retention time and mass spectrum of the analyte in the sample are compared to the certified reference standard. A reported retention time for MDMB-5Br-INACA under specific conditions is approximately 7.82 minutes. The mass spectrum will show characteristic fragmentation patterns, including an isotopic pattern indicative of the bromine atom.

Conclusion

MDMB-5Br-INACA is a notable synthetic cannabinoid, primarily due to its role as a precursor and its inherent, albeit reduced, activity despite lacking a traditional N-alkyl tail. Its pharmacological profile is characterized by agonist activity at both CB1 and CB2 receptors, with a preference for the CB2 receptor. The continued emergence of such compounds highlights the ongoing evolution of the NPS market and underscores the need for robust analytical and pharmacological characterization to inform public health and safety efforts. While much is still unknown about the in vivo effects and toxicity of MDMB-5Br-INACA, the available data provide a crucial foundation for the scientific and forensic communities.

References

Unraveling the Core: A Technical Guide to the "Tail-less" Structure of MMB-5Br-INACA

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research and forensic applications only. MMB-5Br-INACA is not for human or veterinary use.

This technical guide provides a comprehensive overview of the available data on this compound, a compound recognized primarily as an analytical reference standard and a precursor in the synthesis of synthetic cannabinoids.[1][2][3][4] Due to its status as a precursor, publicly available information regarding its pharmacological properties, mechanism of action, and detailed experimental protocols for biological assays is limited. This document focuses on its chemical structure, particularly its "tail-less" nature, and its role as a foundational component for more complex synthetic cannabinoids.

Chemical and Physical Data

The fundamental physicochemical properties of this compound have been characterized and are summarized below. This data is crucial for its identification and use in analytical and synthetic settings.

| Property | Value | Reference |

| Formal Name | methyl (5-bromo-1H-indazole-3-carbonyl)-L-valinate | [1] |

| Molecular Formula | C₁₄H₁₆BrN₃O₃ | |

| Formula Weight | 354.2 g/mol | |

| Purity | ≥98% | |

| Formulation | A solid | |

| λmax | 214 nm | |

| SMILES | O=C(N--INVALID-LINK--C(C)C)C1=NNC2=C1C=C(Br)C=C2 | |

| InChI Key | RXTFXWHQSYFULF-NSHDSACASA-N |

Solubility

The solubility of this compound has been determined in various solvents, which is critical for preparing solutions for analytical standards or synthetic reactions.

| Solvent | Concentration | Reference |

| DMF | 14 mg/ml | |

| DMSO | 14 mg/ml | |

| Ethanol | 14 mg/ml | |

| PBS (pH 7.2) | 0.20 mg/ml |

The "Tail-less" Core Structure

The term "tail-less" in the context of synthetic cannabinoids refers to the absence of a terminal alkyl or functionalized chain, which is a common structural feature in many potent cannabinoid receptor agonists. This compound represents a core indazole-3-carboxamide structure linked to a valine methyl ester group. This core is the foundational scaffold upon which various "tail" moieties can be synthetically added to create a diverse range of synthetic cannabinoids. Its significance lies in its role as a versatile building block for chemical synthesis.

References

MMB-5Br-INACA: An In-Depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of MMB-5Br-INACA, a synthetic cannabinoid precursor. Understanding the stability profile of this compound is critical for the accuracy of research findings, the development of analytical methods, and ensuring the integrity of reference standards. This document details storage conditions, degradation mechanisms, and experimental protocols for stability assessment.

Stability Profile and Storage

The stability of this compound is highly dependent on its physical state and storage conditions. While the solid form is relatively stable, solutions are more susceptible to degradation.

Solid-State Stability

When stored as a solid, this compound is stable for at least five years under appropriate conditions. To ensure its integrity, the solid compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C.

Solution Stability

The stability of this compound in solution is significantly more limited and is influenced by the solvent, storage temperature, and exposure to light. Stock solutions should be prepared in appropriate organic solvents such as methanol, ethanol, DMF, or DMSO.[1][2] It is recommended to prepare aqueous solutions, such as those in PBS (pH 7.2), fresh for immediate use due to the high potential for hydrolysis.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use vials.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Recommended Duration | Key Considerations |

| Solid | -20°C | ≥ 5 years | Store in a tightly sealed container, protected from light and moisture. |

| Solution (in organic solvent) | -20°C | Up to 1 month | Suitable for short-term storage. |

| Solution (in organic solvent) | -80°C | Up to 6 months | Recommended for long-term stability. |

| Solution (in aqueous buffer, e.g., PBS) | N/A | For immediate use only | Prone to rapid hydrolysis. |

Degradation Pathways

The primary degradation pathway for this compound is through the hydrolysis of its methyl ester group. This reaction can be catalyzed by acidic or basic conditions, as well as by enzymatic activity. In vitro metabolism studies of similar synthetic cannabinoids have confirmed that ester hydrolysis is a significant metabolic route.

Hydrolytic Degradation

Under hydrolytic conditions, the methyl ester moiety of this compound is cleaved to form the corresponding carboxylic acid metabolite. The bromine atom on the indazole core is generally stable under these conditions.

Caption: Primary hydrolytic degradation pathway of this compound.

Other Potential Degradation Pathways

While hydrolysis is the main pathway, forced degradation studies are designed to investigate other potential degradation routes, including oxidation and thermolysis. These studies help to identify other minor degradation products that may form under various stress conditions.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following table summarizes representative quantitative data from a hypothetical forced degradation study on this compound, based on typical results for similar compounds.

Table 2: Representative Quantitative Data from a Forced Degradation Study of this compound

| Stress Condition | Time | This compound Remaining (%) | Major Degradation Product (%) | Appearance of Solution |

| 0.1 M HCl at 60°C | 24 hours | 85.2 | 14.1 (Carboxylic Acid) | Clear, colorless |

| 0.1 M NaOH at 60°C | 24 hours | 72.5 | 26.8 (Carboxylic Acid) | Clear, colorless |

| 3% H₂O₂ at Room Temp | 24 hours | 91.8 | 5.3 (Oxidative Adducts) | Clear, colorless |

| Thermal (Solid) at 80°C | 48 hours | 98.9 | Not Detected | No change |

| Thermal (Solution) at 60°C | 24 hours | 95.1 | 4.2 (Carboxylic Acid) | Clear, colorless |

| Photolytic (ICH Q1B) | 8 hours | 96.7 | Not Detected | Clear, colorless |

Note: This data is illustrative and intended to represent typical outcomes of forced degradation studies. Actual results may vary.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability testing. The following sections provide protocols for a forced degradation study and the subsequent analysis of this compound and its degradation products.

Protocol for a Forced Degradation Study

This protocol outlines the experimental setup for assessing the stability of this compound under various stress conditions.

Materials:

-

This compound reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water (HPLC grade)

-

pH meter

-

Oven

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation (Solid): Place a solid sample of this compound in an oven at 80°C for 48 hours.

-

Thermal Degradation (Solution): Place a vial of the stock solution at 60°C for 24 hours.

-

Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Sample Analysis: After the specified time points, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase. Analyze the samples using a validated stability-indicating LC-MS method. Analyze an unstressed control sample for comparison.

Caption: General experimental workflow for a forced degradation study.

Stability-Indicating Analytical Method

A validated stability-indicating method is required to separate and quantify this compound from its degradation products. A Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) method is suitable for this purpose.[3]

Table 3: LC-QTOF-MS Method Parameters for Stability Analysis

| Parameter | Condition |

| Liquid Chromatography | |

| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |

| Mobile Phase A | 10 mM Ammonium formate (pH 3.0) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Initial: 95% A, 5% B; Ramp to 5% A, 95% B over 13 min; Return to initial at 15.5 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Instrument | Agilent 6550 iFunnel QTOF or similar |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Scan Range | 100-550 m/z |

| Expected Retention Time | ~9.01 min |

This in-depth technical guide provides a framework for understanding and evaluating the stability of this compound. By employing the detailed protocols and considering the degradation pathways outlined, researchers can ensure the quality and reliability of their studies involving this compound.

References

Toxicological data on MMB-5Br-INACA and its analogs.

An in-depth analysis of the available scientific literature reveals a significant scarcity of comprehensive toxicological data for the novel psychoactive substance (NPS) MMB-5Br-INACA and its direct analogs. This compound, more formally identified as MDMB-5Br-INACA, is an indazole-3-carboxamide derivative classified as a synthetic cannabinoid.[1][2][3] Its primary role in the illicit drug market appears to be that of a precursor for the synthesis of more potent synthetic cannabinoid receptor agonists (SCRAs).[1][4]

A key structural feature of MDMB-5Br-INACA is the absence of an N-alkyl "tail" group, a common characteristic of many highly potent SCRAs. While this suggests lower intrinsic activity, some in vitro studies and anecdotal reports indicate that it does possess some activity at cannabinoid receptors, albeit with significantly lower potency than its "tailed" counterparts. The general consensus within the forensic and toxicological communities is that the compound is largely unstudied, and its full pharmacological, toxicological, and human effects remain undetermined.

This technical guide summarizes the limited available data, outlines the standard experimental protocols required for a full toxicological assessment, and provides visualizations of the relevant biological pathways and analytical workflows.

Data Presentation

Due to the emergent nature of this compound, extensive quantitative toxicological data from peer-reviewed studies is not available. The following tables are presented to frame the necessary data points for a complete toxicological profile and include data for related, more established synthetic cannabinoids to provide context.

Table 1: In Vitro Cannabinoid Receptor (CB1 & CB2) Activity

| Compound | Receptor | Assay Type | Potency (EC50, nM) | Efficacy (%Emax relative to CP55,940) |

| This compound | CB1 / CB2 | β-arrestin 2 Recruitment | Data Not Available | Data Not Available |

| ADB-5'Br-INACA (analog) | CB1 | β-arrestin 2 Recruitment | ~1,000 - 10,000 | Lower than tailed analogs |

| CB2 | β-arrestin 2 Recruitment | ~100 - 1,000 | Higher than tailed analogs | |

| MDMB-4en-PINACA (tailed analog) | CB1 | [³⁵S]GTPγS Binding | 2.0 | 148% |

| 5F-MDMB-PICA (tailed analog) | CB1 | [³⁵S]GTPγS Binding | 3.1 | 146% |

Note: Data for ADB-5'Br-INACA is qualitative based on a 2023 study indicating lower potency at CB1 and higher efficacy at CB2 for tail-less analogs. Data for tailed analogs is from a 2021 study to illustrate typical potency and efficacy.

Table 2: Acute Toxicity Data

| Compound | Animal Model | Route of Administration | Metric (e.g., LD50) | Value |

| This compound | Not Tested | Not Applicable | LD50 | Data Not Available |

| AMB-FUBINACA (related indazole) | Human (case report) | Unknown | Post-mortem concentration | 0.2-0.9 ng/g (solid tissues) |

Note: In vivo toxicity data for this compound is nonexistent. The data for AMB-FUBINACA is from a fatal intoxication case report and is not an LD50 value but provides an indication of concentrations found in post-mortem samples.

Experimental Protocols

The following are detailed methodologies for key experiments essential for characterizing the toxicology of novel synthetic cannabinoids like this compound.

Protocol 1: In Vitro Cannabinoid Receptor Functional Assay (β-Arrestin 2 Recruitment)

This assay measures the recruitment of β-arrestin 2 to the cannabinoid receptor upon agonist binding, which is a key step in G-protein coupled receptor (GPCR) desensitization and signaling.

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured. These cells are transiently or stably transfected with plasmids encoding for the human CB1 or CB2 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin 2 fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).

-

Cell Plating: Transfected cells are seeded into 96-well or 384-well white, clear-bottom assay plates and incubated for 24 hours to allow for adherence.

-

Compound Preparation: this compound and its analogs are serially diluted in a suitable solvent (e.g., DMSO) and then further diluted in assay buffer to achieve the final desired concentrations.

-

Assay Procedure: The cell culture medium is removed, and the test compounds are added to the cells. The plates are then incubated for a specified period (e.g., 60-90 minutes) at 37°C.

-

Signal Detection: A detection reagent containing the enzyme substrate is added to all wells. If the receptor is activated, β-arrestin 2 is recruited, bringing the enzyme fragments together to form an active enzyme that converts the substrate, producing a chemiluminescent signal.

-

Data Analysis: The luminescence is read using a plate reader. The data is normalized to a reference full agonist (e.g., CP55,940) and a vehicle control. Dose-response curves are generated using non-linear regression to determine potency (EC50) and efficacy (Emax).

Protocol 2: In Vivo Cannabinoid Tetrad Assay

This is a battery of four tests used in rodents (typically mice) to screen for cannabimimetic activity. The four components are: (1) hypomotility, (2) catalepsy, (3) analgesia, and (4) hypothermia.

-

Animal Acclimation: Male mice are acclimated to the laboratory environment and handled for several days before the experiment.

-

Drug Administration: Animals are divided into groups. One group receives the vehicle control (e.g., a mixture of ethanol, Kolliphor EL, and saline), while other groups receive varying doses of the test compound (e.g., this compound) via a specific route, such as intraperitoneal (i.p.) injection.

-

Hypomotility Assessment: At a set time post-injection (e.g., 30 minutes), locomotor activity is measured by placing the mouse in an open-field arena. Total distance traveled or the number of beam breaks is recorded over a defined period (e.g., 10 minutes).

-

Catalepsy Assessment: Catalepsy is measured using the bar test. The mouse's forepaws are placed on a horizontal bar raised a few centimeters off the surface. The time it takes for the mouse to remove both paws from the bar is recorded. An increase in this time indicates catalepsy.

-

Analgesia Assessment: Nociception is assessed using the tail-flick or hot-plate test. For the tail-flick test, a beam of radiant heat is focused on the mouse's tail, and the latency to flick the tail away is measured. An increased latency indicates an analgesic effect.

-

Hypothermia Assessment: Core body temperature is measured using a rectal probe at a specified time post-injection. A decrease in body temperature is a hallmark of CB1 receptor activation.

-

Data Analysis: The results for each of the four tests are compared between the vehicle-treated and drug-treated groups using appropriate statistical methods (e.g., ANOVA) to determine if the compound produces statistically significant cannabinoid-like effects.

Mandatory Visualization

The following diagrams illustrate the core signaling pathway for synthetic cannabinoids and a typical workflow for their toxicological evaluation.

Caption: Simplified signaling pathway of a synthetic cannabinoid receptor agonist (SCRA) at the CB1 receptor.

Caption: General experimental workflow for the toxicological evaluation of a novel psychoactive substance.

References

MMB-5Br-INACA: A Technical Guide on its Legal Status, Pharmacology, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMB-5Br-INACA is a synthetic cannabinoid of the indazole-3-carboxamide class that has emerged in the global new psychoactive substances (NPS) market. Structurally, it is characterized by a 5-bromo-indazole core and lacks the terminal N-alkyl chain ("tail") that is often associated with high potency at cannabinoid receptors. While it can be considered a "tail-less" analog, in vitro studies have confirmed that this compound retains biological activity, acting as an agonist at both CB1 and CB2 receptors. However, its primary significance in the illicit drug landscape appears to be as a precursor for the synthesis of more potent, "tailed" synthetic cannabinoids. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its legal status in various countries, its pharmacological profile, and detailed experimental protocols for its identification and characterization.

Legal Status

The legal status of this compound is dynamic and varies significantly by jurisdiction, reflecting the ongoing challenge of regulating new psychoactive substances. Unlike internationally controlled substances, its legality is often determined by national or regional laws targeting specific chemical structures or broad classes of compounds. A summary of its legal status in several countries is presented below.

| Country/Region | Legal Status | Details |

| United States | Unscheduled (Federal Level) | At the federal level, this compound is not a scheduled substance[1][2]. However, individual states may have their own regulations. For instance, North Dakota has placed this compound into Schedule I[3]. |

| Brazil | Class F2 (Prohibited Psychotropic) | This compound is classified as a prohibited psychotropic substance in Brazil[3]. |

| New Zealand | Not Controlled | This compound is not currently controlled under the Misuse of Drugs Act 1975 or the Psychoactive Substances Act 2013[4]. |

| China | Not explicitly banned | A class-wide ban on synthetic cannabinoids was implemented by China in July 2021, which included many traditional indole and indazole scaffolds. However, this compound is not captured by this ban, potentially making it a replacement for banned compounds. |

| Europe | Varies by country | The legal status of synthetic cannabinoids across Europe is heterogeneous, with many countries having controls on specific compounds or groups of compounds. The emergence of brominated synthetic cannabinoids like this compound has been noted in the European drug market. |

Pharmacology and Receptor Activity

This compound is a functional agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Its "tail-less" structure results in a pharmacological profile distinct from many highly potent synthetic cannabinoids.

Quantitative Pharmacological Data

The following table summarizes the available in vitro functional activity data for the (S)-enantiomer of this compound. It is critical to note that reliable experimental data for its binding affinity (Kᵢ) at CB1 and CB2 receptors were not available in the reviewed scientific literature. One source explicitly stated that the Kᵢ values presented were "Fictional Data" for illustrative purposes. Therefore, Kᵢ values are not included in the table below.

| Compound | Assay | Receptor | EC₅₀ (nM) | Efficacy (%Eₘₐₓ) | Reference |

| (S)-MMB-5Br-INACA | β-arrestin 2 Recruitment | CB1 | 2200 | 360% (vs. CP55,940) | --INVALID-LINK-- |

| (S)-MMB-5Br-INACA | β-arrestin 2 Recruitment | CB2 | 22.5 | 124% (vs. CP55,940) | --INVALID-LINK-- |

| (S)-MMB-5Br-INACA | Intracellular Ca²⁺ Release | CB1 | 1100 | 100% (vs. JWH-018) | --INVALID-LINK-- |

Note: There is a notable discrepancy in the reported efficacy of (S)-MMB-5Br-INACA at the CB1 receptor in different assays. This may be due to the different signaling pathways measured by each assay (G-protein dependent vs. β-arrestin recruitment).

Signaling Pathways

Activation of the CB1 receptor by synthetic cannabinoids like this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the CB1 receptor primarily couples to the inhibitory G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate downstream effectors, including ion channels. Furthermore, CB1 receptor activation can trigger G-protein-independent signaling through the recruitment of β-arrestin 2, which can lead to receptor desensitization, internalization, and activation of other signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade.

Experimental Protocols

Accurate identification and characterization of this compound in various matrices are crucial for forensic analysis, clinical toxicology, and research. Below are detailed methodologies for key experiments.

Sample Preparation

3.1.1. Extraction from Plant Material and Impregnated Paper This protocol is adapted from methodologies for extracting synthetic cannabinoids from seized materials.

-

Homogenization: Homogenize seized plant material. For paper samples, cut a representative portion.

-

Extraction:

-

Accurately weigh approximately 10 mg of the homogenized material into a centrifuge tube.

-

Add 10 mL of methanol to the tube.

-

Vortex the sample for 1 minute.

-

Ultrasonicate the sample for 10 minutes.

-

-

Centrifugation: Centrifuge the sample at 3,000 rpm for 5 minutes.

-

Collection: Carefully transfer the methanol supernatant to a clean vial for analysis.

3.1.2. Protein Precipitation from Whole Blood This method is used to remove proteins from blood samples prior to analysis.

-

Sample Preparation: Pipette 500 µL of whole blood into a centrifuge tube.

-

Internal Standard: Add the internal standard solution.

-

Precipitation: Add 1.5 mL of cold acetonitrile to the sample.

-

Mixing: Vortex the sample vigorously for 30 seconds.

-

Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Supernatant Collection: Transfer the clear supernatant to a new tube for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is based on the methodology reported by the Center for Forensic Science Research and Education (CFSRE) for the analysis of this compound.

-

Instrument: Agilent 5975 Series GC/MSD System or equivalent.

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar.

-

Carrier Gas: Helium (Flow: 1.46 mL/min).

-

Temperatures:

-

Injection Port: 265 °C

-

Transfer Line: 300 °C

-

MS Source: 230 °C

-

MS Quad: 150 °C

-

-

Oven Program: 50 °C for 0 min, then ramp at 30 °C/min to 340 °C and hold for 2.3 min.

-

Injection: 1 µL, splitless mode.

-

MS Parameters:

-

Mass Scan Range: 40-550 m/z.

-

-

Identification: The retention time (reported as approximately 7.82 minutes under these conditions) and the mass spectrum of the analyte in the sample should be compared to a certified reference standard of this compound.

In Vitro Functional Assay: β-Arrestin 2 Recruitment

This assay is a common method to determine the functional potency and efficacy of a compound at a GPCR.

-

Cell Culture: Use a stable cell line (e.g., HEK293 or CHO-K1) engineered to co-express the human cannabinoid receptor (CB1 or CB2) and a β-arrestin 2 fusion protein linked to a reporter system (e.g., a split-enzyme).

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

-

Cell Plating: Seed the cells into a multi-well assay plate and allow them to adhere.

-

Incubation: Treat the cells with the various concentrations of this compound and a reference agonist (e.g., CP55,940).

-

Substrate Addition & Signal Detection: Add the necessary substrate for the reporter enzyme and measure the output signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Plot the signal intensity against the compound concentration. Fit the data to a dose-response curve to determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximum efficacy).

Conclusion

This compound represents a notable development in the landscape of new psychoactive substances, primarily due to its role as a precursor to more potent synthetic cannabinoids. While it possesses intrinsic activity at cannabinoid receptors, its legal status remains inconsistent across different countries, posing a challenge for international control efforts. For researchers and drug development professionals, understanding the pharmacology and analytical signatures of this compound is essential for the development of effective detection methods and for anticipating the emergence of its more potent derivatives. Further research is warranted to fully elucidate its pharmacological and toxicological profile, particularly concerning its binding affinity at cannabinoid receptors and its potential for off-target effects.

References

- 1. benchchem.com [benchchem.com]

- 2. Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB-4en-PICA, MDMB-4en-PINACA, ADB-4en-PINACA, and MMB-4CN-BUTINACA using a combination of binding and different CB1 receptor activation assays: Part I-Synthesis, analytical characterization, and binding affinity for human CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F‐MDMB‐PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography–Mass Spectrometry Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Identification of MMB-5Br-INACA

Audience: Researchers, scientists, and drug development professionals.

Introduction

MMB-5Br-INACA is a synthetic cannabinoid that has been identified in the illicit drug market.[1] As a substance with limited pharmacological and toxicological data, its accurate and swift identification is of paramount importance for forensic laboratories and public health officials.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and widely adopted analytical technique for identifying synthetic cannabinoids in various seized materials.[1] This document outlines a comprehensive protocol for the identification of this compound utilizing GC-MS.

Chemical Information

| Property | Value |

| IUPAC Name | methyl (2S)-2-[(5-bromo-1H-indazole-3- carbonyl)amino]-3,3- dimethylbutanoate[1] |

| Molecular Formula | C15H18BrN3O3[1] |

| Molecular Weight | 368.23 g/mol |

| Synonyms | 5Br-MDMB-INACA, MDMB-5-bromo-INACA |

Experimental Protocol: GC-MS Analysis

This protocol is based on methodologies reported by the Center for Forensic Science Research and Education (CFSRE).

1. Sample Preparation

The appropriate sample preparation method depends on the matrix of the suspected this compound sample.

-

Solid Materials (e.g., herbal mixtures, powders): An extraction using a suitable organic solvent like methanol is necessary. For complex matrices, a multi-step extraction such as an acid/base extraction may be required to isolate the analyte.

-

Weigh approximately 10 mg of the homogenized sample into a centrifuge tube.

-

Add 10 mL of methanol.

-

Vortex for 1 minute, followed by ultrasonication for 10 minutes.

-

Centrifuge at 3,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean vial for analysis.

-

-

Liquid Samples (e.g., e-liquids): A straightforward dilution with methanol may be adequate.

-

Biological Samples (e.g., whole blood, urine): More extensive sample preparation is required to eliminate interferences.

-

Whole Blood (Protein Precipitation):

-

To 1 mL of whole blood, add an internal standard.

-

Add 2 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes.

-

The supernatant can be further cleaned up using liquid-liquid extraction.

-

-

Urine (Solid-Phase Extraction - SPE):

-

To 2 mL of urine, add an internal standard and 1 mL of acetate buffer (pH 5.0).

-

Condition a polymeric SPE cartridge with methanol and deionized water.

-

Load the sample, wash the cartridge, and elute the analyte with a suitable solvent.

-

-

2. Reference Standard

A certified reference standard of this compound should be prepared in methanol at a known concentration for comparison and confirmation.

3. Instrumentation

The following instrumental parameters have been shown to be effective for the analysis of this compound.

| Parameter | Specification |

| Instrument | Agilent 5975 Series GC/MSD System or equivalent |

| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.46 mL/min |

| Injection Port Temp. | 265 °C |

| Injection Type | Splitless |

| Injection Volume | 1 µL |

| Oven Program | Start at 50 °C, then ramp at 30 °C/min to 340 °C and hold for 2.3 minutes |

| Transfer Line Temp. | 300 °C |

| MS Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Mass Scan Range | 40-550 m/z |

Data Analysis and Interpretation

The identification of this compound is achieved by comparing the data from the unknown sample with that of a certified reference standard.

-

Retention Time: The retention time of the analyte in the sample chromatogram should align with that of the reference standard. A reported retention time for this compound under the conditions specified is approximately 7.82 minutes.

-

Mass Spectrum: The electron ionization (EI) mass spectrum of the sample analyte must match the mass spectrum of the reference standard. The mass spectrum of this compound is characterized by distinct fragmentation patterns, including cleavages of the amide bond and losses from the tert-butyl and methyl ester groups. The presence of a bromine atom will produce a characteristic isotopic pattern in the fragments containing it.

Quantitative Data Summary

| Analyte | Retention Time (min) | Molecular Ion [M]+ (m/z) | Exact Mass [M+H]+ (m/z) |

| This compound | ~7.82 | 367 | 368.0604 |

Experimental Workflowdot

References

Application Note: Analysis of MMB-5Br-INACA in Seized Materials by LC-QTOF-MS

Introduction

MMB-5Br-INACA is a synthetic cannabinoid that has been identified in seized materials. As a member of the indazole-3-carboxamide class, it is designed to mimic the effects of THC, the primary psychoactive component of cannabis. This application note describes a robust and sensitive method for the qualitative and quantitative analysis of this compound in seized materials using Liquid Chromatography combined with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The high resolution and mass accuracy of QTOF-MS allow for confident identification of the target analyte and potential elucidation of unknown related compounds. It is important to note that while the request specified this compound, the closely related and more frequently reported compound in forensic literature is MDMB-5Br-INACA (methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate). The protocols provided are based on established methods for synthetic cannabinoids and are directly applicable to both compounds. This compound is categorized as a precursor in the synthesis of other synthetic cannabinoids.[1][2]

Chemical Information

| Compound | IUPAC Name | Formula | Molar Mass |

| This compound | methyl (5-bromo-1H-indazole-3-carbonyl)-L-valinate | C14H16BrN3O3 | 354.2 g/mol |

| MDMB-5Br-INACA | methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate | C15H18BrN3O3 | 368.231 g/mol [3] |

Experimental Protocols

Sample Preparation

The preparation method should be adapted based on the nature of the seized material.

A. Herbal Material, Powders, and Tablets:

-

Homogenize the seized material by finely grinding the powder or herbal product.[4][5]

-

Accurately weigh 5-10 mg of the homogenized sample into a 10 mL volumetric flask.

-

Add 10 mL of a solvent mixture, such as methanol, a 70:20:10 mixture of methanol-water-acetonitrile with 1% formic acid, or another suitable organic solvent. Most synthetic cannabinoids are highly soluble in solvents like methanol, ethanol, and acetonitrile.

-

Vortex the solution for 2 minutes to ensure thorough mixing.

-

Sonicate the mixture for 10 minutes to facilitate the extraction of the analyte.

-

Vortex the solution again for 3 minutes.

-

For herbal samples, centrifuge at 3500 rpm for 10 minutes to pellet solid material.

-

Filter the supernatant through a 0.45-μm PTFE syringe filter into an autosampler vial.

-

Dilute the filtrate as necessary with the initial mobile phase composition (e.g., 80:20 water-acetonitrile) before injection.

B. Impregnated Paper:

-

Cut a representative portion of the paper (e.g., 1 cm²).

-

Place the paper into a vial and add a known volume of methanol (e.g., 1 mL).

-

Vortex and sonicate as described above. Studies have shown that three consecutive extractions with methanol can recover over 98% of the synthetic cannabinoid.

-

Transfer the solvent to an autosampler vial for analysis.

LC-QTOF-MS Analysis

The following parameters are based on a published method for the analysis of MDMB-5Br-INACA and can be adapted for this compound.

| Parameter | Value |

| LC System | Agilent HPLC system or equivalent |

| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |

| Mobile Phase A | 10 mM Ammonium formate (pH 3.0) in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Initial: 95% A, 5% B; Ramp to 5% A, 95% B over 13 min; Return to initial conditions at 15.5 min |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 50°C |

| Injection Volume | 10 µL |

| Autosampler Temp | 15 °C |

| Mass Spectrometer | Agilent 6545 QTOF or equivalent |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Mode | TOF MS Scan |

| Mass Range | 100-510 Da |

| Drying Gas Temp | 350°C |

| Drying Gas Flow | 8.0 L/min |

| Nebulizer Pressure | 35 psi |

| Sheath Gas Temp | 400°C |

| VCap | 3500 V |

| Fragmentor | 125 V |

Retention Time: The expected retention time for MDMB-5Br-INACA under these conditions is approximately 9.01 minutes. The retention time for this compound should be determined by injecting a reference standard.

Method Validation

For quantitative analysis, the method should be validated according to forensic toxicology guidelines. Key validation parameters include:

| Parameter | Description | Acceptance Criteria (Typical) |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio > 3 |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. | Signal-to-noise ratio > 10 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative standard deviation (RSD) < 15% |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No interfering peaks at the retention time of the analyte |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed by comparing the response of the analyte in matrix versus in a neat solution |

| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible recovery |

Data Presentation

Quantitative Results Summary

| Sample ID | Matrix | Concentration (µg/g or µg/cm²) | %RSD (n=3) |

| Seized Material 001 | Herbal Mixture | 15.2 | 4.5 |

| Seized Material 002 | White Powder | 89.7 | 2.1 |

| Seized Material 003 | Impregnated Paper | 2.5 µg/cm² | 6.8 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Caption: Experimental workflow for LC-QTOF-MS analysis of this compound.

Conclusion

The described LC-QTOF-MS method provides a reliable and sensitive approach for the identification and quantification of this compound in various seized materials. The high-resolution mass spectrometry capabilities of the QTOF instrument are particularly advantageous for forensic applications, where unambiguous identification is critical. Proper sample preparation and method validation are essential for obtaining accurate and defensible results.

References

Application Notes and Protocols for MMB-5Br-INACA Analysis in Plant Matter

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the sample preparation, detection, and quantification of the synthetic cannabinoid MMB-5Br-INACA in plant matter. The protocols outlined below are based on established methodologies for the analysis of synthetic cannabinoids in complex matrices.

Introduction

This compound is an indazole-3-carboxamide derivative that has been identified in seized plant-like materials and is monitored as a novel psychoactive substance.[1][2] Accurate and reliable analytical methods are crucial for forensic laboratories, researchers, and public health officials to identify and quantify this compound in various matrices. This document details the necessary steps for sample extraction from plant matter and subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of this compound and a structurally similar synthetic cannabinoid, 4-fluoro MDMB-BUTINACA, in plant-like matrices.

Table 1: Receptor Activity of this compound

| Parameter | CB1 Receptor | CB2 Receptor |

| Potency (EC₅₀) | 2203 nM[3] | 22.5 nM[3] |

| Efficacy | 360% (relative to CP55,940)[3] | 124% (relative to CP55,940) |

Table 2: Analytical Method Validation Data for a Structurally Similar Synthetic Cannabinoid (4-fluoro MDMB-BUTINACA) in Herbal Products

| Parameter | Value |

| Linearity (R²) | 0.99 |

| Limit of Detection (LOD) | 0.5 µg/g |

| Limit of Quantification (LOQ) | 1 µg/g |

| Extraction Recovery | 80.02% - 103.20% |

| Intra-Day Precision (RSD%) | 3.89% - 10.21% |

| Inter-Day Precision (RSD%) | 2.03% - 14.25% |

| Intra-Day Accuracy (Bias %) | -3.48% - 7.49% |

| Inter-Day Accuracy (Bias %) | -4.53% - 10.23% |

Note: Data in Table 2 is for 4-fluoro MDMB-BUTINACA and is provided as a reference for expected performance with a validated method for a similar analyte in a comparable matrix.

Experimental Protocols

Sample Preparation: Methanol Extraction from Plant Material

This protocol describes a common and effective method for extracting this compound from herbal mixtures.

Materials:

-

Homogenized plant material suspected of containing this compound

-

Methanol (analytical grade)

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Clean vials for analysis

Procedure:

-

Sample Weighing: Accurately weigh approximately 10 mg of the homogenized plant material into a 15 mL centrifuge tube.

-

Solvent Addition: Add 10 mL of methanol to the tube.

-

Extraction:

-

Vortex the sample for 1 minute to ensure thorough mixing.

-

Place the sample in an ultrasonic bath for 10 minutes to facilitate extraction.

-

-

Centrifugation: Centrifuge the sample at 3,000 rpm for 5 minutes to pellet the solid plant material.

-

Supernatant Collection: Carefully transfer the methanol supernatant to a clean vial.

-

Analysis: The extract is now ready for instrumental analysis. For some LC-MS applications, a further 1:100 dilution of the extract in the mobile phase may be necessary.

Instrumental Analysis: GC-MS

This protocol is adapted from established methodologies for the identification of this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent

Parameters:

-

Carrier Gas: Helium at a constant flow of 1.46 mL/min

-

Injection Port Temperature: 265 °C

-

Injection Type: Splitless

-

Injection Volume: 1 µL

-

Oven Program: Start at 50 °C, then ramp at 30 °C/min to 340 °C and hold for 2.3 minutes

-

Transfer Line Temperature: 300 °C

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Mass Scan Range: 40-550 m/z

Data Analysis:

-

Retention Time: The retention time for this compound is approximately 7.82 minutes under these conditions.

-

Mass Spectrum: The identification is confirmed by comparing the mass spectrum of the sample with that of a certified reference standard.

Instrumental Analysis: LC-QTOF-MS

This protocol provides parameters for the analysis of this compound using a high-resolution mass spectrometry technique.

Instrumentation:

-

Liquid Chromatograph coupled to a Quadrupole Time-of-Flight Mass Spectrometer (LC-QTOF-MS)

-

Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent

Parameters:

-

Mobile Phase A: Ammonium formate (10 mM, pH 3.0)

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 minutes; return to initial conditions at 15.5 minutes

-

Autosampler Temperature: 15 °C

-

Injection Volume: 10 µL

-

QTOF MS Scan Range: 100-510 Da

Data Analysis:

-

Retention Time: The retention time for this compound is approximately 9.01 minutes under these conditions.

-

Exact Mass: Confirmation is achieved by comparing the exact mass measurement of the analyte with the theoretical exact mass of the [M+H]+ ion (368.0604).

Signaling Pathway and Experimental Workflow

Cannabinoid Receptor Signaling Pathway

This compound acts as an agonist at both CB1 and CB2 cannabinoid receptors. Upon binding, it initiates a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels, and the activation of mitogen-activated protein kinase (MAPK) pathways.

Caption: Simplified signaling pathway of this compound at cannabinoid receptors.

Experimental Workflow

The following diagram illustrates the logical flow from sample receipt to final data analysis for the testing of this compound in plant matter.

References

Application Notes and Protocols for the Extraction of MMB-5Br-INACA from Oral Fluid and Urine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction of the synthetic cannabinoid MMB-5Br-INACA from oral fluid and urine samples, intended for research and forensic applications. The protocols are based on established techniques for the analysis of novel psychoactive substances (NPS).

Quantitative Data Summary

Due to the novelty of this compound, specific quantitative data for its extraction from biological matrices is limited. The following tables summarize validation data for the extraction of structurally similar synthetic cannabinoids from oral fluid and urine using the described methods. This data is provided as a reference and may require optimization for this compound.

Table 1: Quantitative Data for a Validated DLLME Method for Synthetic Cannabinoids in Oral Fluid

| Parameter | Value Range |

| Linearity | 0.25–10 ng/mL |

| Accuracy | Within ±15% of nominal concentration |

| Precision | <15% CV |

Table 2: Quantitative Data for a Validated SPE Method for Synthetic Cannabinoids in Urine [1]

| Parameter | Value Range |

| Recovery | 69.90% – 118.39%[1] |

| Limit of Quantification (LOQ) | 0.01 – 0.1 ng/mL[1] |

| Linearity (R²) | 0.993 – 0.999[1] |

Experimental Protocols

Extraction of this compound from Oral Fluid

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient method for the extraction of synthetic cannabinoids from oral fluid.[1]

Protocol: Dispersive Liquid-Liquid Microextraction (DLLME) for this compound in Oral Fluid

This protocol is adapted from a validated method for twelve synthetic cannabinoids in oral fluid.

-

Sample Preparation:

-

Use 200 µL of oral fluid (mixed with collection buffer if applicable).

-

-

Extraction:

-

Add 200 µL of ice-cold acetonitrile (as a dispersive solvent) to the sample and vortex.

-

Add 100 µL of ethyl acetate (as an extraction solvent) and vortex vigorously for 1 minute.

-

-

Centrifugation:

-

Centrifuge the sample at high speed for 5 minutes to separate the layers.

-

-

Collection:

-

Carefully collect the organic layer (bottom layer) for analysis.

-

-

Analysis:

-

Inject the collected organic phase directly into the LC-MS/MS system.

-

Workflow for DLLME from Oral Fluid

Workflow for DLLME from Oral Fluid.

Extraction of this compound from Urine

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and concentration of synthetic cannabinoids and their metabolites from urine, providing cleaner extracts compared to simple liquid-liquid extraction.

Protocol: Solid-Phase Extraction (SPE) for this compound in Urine

This protocol is based on a validated method for the simultaneous determination of 11 synthetic cannabinoids in rat urine using an Oasis HLB SPE cartridge.

-

Sample Pre-treatment:

-

To 400 µL of urine, add 600 µL of acetonitrile and 1 mL of ultrapure water.

-

Vortex for 30 seconds.

-

For conjugated metabolites, consider adding a β-glucuronidase solution and incubating the sample at 60°C for 1 hour before this step.

-

-

SPE Cartridge Conditioning:

-

Condition an Oasis HLB (3 cc, 60 mg) SPE cartridge with 3 mL of methanol followed by 6 mL of ultrapure water.

-

-

Sample Loading:

-

Load the pre-treated urine sample onto the conditioned SPE cartridge.

-